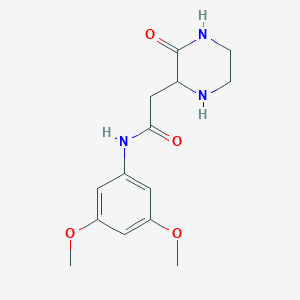![molecular formula C18H17Cl2N5OS B12129743 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12129743.png)
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-amino-5-(3-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-diméthylphényl)acétamide est un composé organique complexe qui appartient à la classe des dérivés de triazole. Ce composé se caractérise par la présence d'un cycle triazole, connu pour ses diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-{[4-amino-5-(3-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-diméthylphényl)acétamide implique généralement plusieurs étapes :
-
Formation du cycle triazole : La première étape implique la cyclisation de précurseurs appropriés pour former le cycle triazole. Cela peut être réalisé en faisant réagir du 3-chlorobenzonitrile avec de l'hydrate d'hydrazine pour former de la 3-chlorophénylhydrazine, qui est ensuite mise à réagir avec du sulfure de carbone et de l'hydroxyde de potassium pour produire le cycle triazole.
-
Introduction du groupe sulfanyl : Le dérivé de triazole est ensuite traité avec de la thiourée pour introduire le groupe sulfanyl en position 3 du cycle triazole.
-
Acylation : La dernière étape implique l'acylation du dérivé sulfanyl-triazole avec du chlorure de 2-chloro-4,6-diméthylphénylacétyle en conditions basiques pour donner le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs automatisés, un contrôle précis des conditions de réaction (température, pression, pH) et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes nitro s'ils sont présents, les convertissant en groupes amino.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque (m-CPBA).
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Nucléophiles : Méthylate de sodium, tert-butylate de potassium.
Principaux produits
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés aminés.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie et médecine
En biologie et en médecine, les dérivés de triazole sont connus pour leurs propriétés antimicrobiennes, antifongiques et anticancéreuses. Ce composé pourrait être étudié pour son potentiel en tant qu'agent thérapeutique, en particulier dans le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, comme des polymères ou des revêtements. Sa structure unique peut conférer des caractéristiques souhaitables telles qu'une stabilité ou une réactivité accrue.
Mécanisme d'action
Le mécanisme d'action du 2-{[4-amino-5-(3-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-diméthylphényl)acétamide dépendrait de son application spécifique. Dans un contexte biologique, il peut interagir avec des enzymes ou des récepteurs, inhibant ou activant des voies spécifiques. Le cycle triazole peut former des liaisons hydrogène et des interactions π-π, qui sont cruciales pour la liaison aux cibles biologiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Amino-5-(4-chlorophényl)-1,3,4-thiadiazole : Structure similaire, mais avec un cycle thiadiazole au lieu d'un cycle triazole.
2-Chloro-N-(3-chlorophényl)acétamide : Absence des groupes triazole et sulfanyl, ce qui le rend moins complexe.
Unicité
L'unicité du 2-{[4-amino-5-(3-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-diméthylphényl)acétamide réside dans sa combinaison de groupes fonctionnels et du cycle triazole. Cette combinaison offre un ensemble unique de propriétés chimiques et d'activités biologiques potentielles que l'on ne retrouve pas dans les composés plus simples.
Propriétés
Formule moléculaire |
C18H17Cl2N5OS |
|---|---|
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H17Cl2N5OS/c1-10-6-11(2)16(14(20)7-10)22-15(26)9-27-18-24-23-17(25(18)21)12-4-3-5-13(19)8-12/h3-8H,9,21H2,1-2H3,(H,22,26) |
Clé InChI |
HPLDHNRSQOCCOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129672.png)

![methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12129682.png)
![acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12129698.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12129702.png)


![(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide](/img/structure/B12129723.png)
![Methyl 2-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12129731.png)
![7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12129733.png)
![[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-N,N-bisbenzylcarboxamide](/img/structure/B12129738.png)
![N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129746.png)


